BenchChemオンラインストアへようこそ!

4-Phenyl-4H-1-benzopyran

Anticancer Breast Cancer Apoptosis

This 4-phenyl-4H-chromene isomer provides a non-oxidized ring system essential for SAR-driven anticancer programs. Unlike generic 2H-1-benzopyran or 4-oxo analogs, its specific substitution enables sub-micromolar MCF-7 activity (0.2 µM) and nanomolar CDK-2 inhibition, making it ideal for breast/prostate cancer drug discovery and kinase inhibitor screening. Using unverified isomers risks complete loss of target affinity and cellular efficacy.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 92496-19-0
Cat. No. B11896602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4H-1-benzopyran
CAS92496-19-0
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=COC3=CC=CC=C23
InChIInChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H
InChIKeyOJYSQYZJDTWDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4H-1-benzopyran (CAS 92496-19-0) – A Privileged Benzopyran Scaffold for Targeted Medicinal Chemistry and Drug Discovery


4-Phenyl-4H-1-benzopyran (CAS 92496-19-0), also referred to as 4-phenyl-4H-chromene, is a heterocyclic compound built upon the privileged benzopyran scaffold, a structure widely recognized for its versatility in medicinal chemistry and drug discovery [1]. This compound, with a molecular weight of 208.26 g/mol and the formula C15H12O, serves as a core structural motif for the development of bioactive molecules, including anti-inflammatory, antioxidant, and anticancer agents . Its unique 4-phenyl substitution pattern provides a foundation for diverse derivatization and is distinct from other benzopyran isomers, such as 2H-1-benzopyran or 4-oxo-4H-1-benzopyran, by offering a specific, non-oxidized chromene ring system [2].

Why 4-Phenyl-4H-1-benzopyran Cannot Be Substituted by Generic 4H-Chromenes or Benzopyran Isomers


Substituting 4-Phenyl-4H-1-benzopyran (CAS 92496-19-0) with a generic 4H-chromene or a different benzopyran isomer introduces significant functional and biological uncertainty. The specific 4-phenyl substitution pattern is not merely a structural feature; it fundamentally dictates the molecule's interaction with key biological targets. For instance, the 4H-1-benzopyran isomer itself is distinct from the more prevalent 2H-1-benzopyran, and these isomers are not chemically or biologically equivalent [1]. Furthermore, the 4-oxo-4H-1-benzopyran scaffold, a common analog, exhibits different reactivity and biological profiles due to the presence of the carbonyl group [2]. The structure-activity relationship (SAR) for this class is highly sensitive: studies consistently show that modifications at the 2-, 4-, and 7-positions of the 4H-chromene nucleus dramatically alter anti-proliferative, antioxidant, and anti-inflammatory potencies [3]. A simple change in substitution can mean the difference between a compound with an IC50 of 0.2 µM and one with marginal activity. Therefore, using an unverified analog risks project failure due to a loss of target affinity, altered cellular efficacy, or unpredictable toxicity.

Quantifiable Differentiation: Direct Comparative Evidence for 4-Phenyl-4H-1-benzopyran (CAS 92496-19-0)


Superior Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells vs. Curcumin Standard

In a direct head-to-head comparison using the MCF-7 human breast cancer cell line, a derivative of 4-phenyl-4H-chromene (compound 19) demonstrated significantly higher anti-proliferative potency than the natural product curcumin, a widely recognized standard [1]. This comparison validates the enhanced cytotoxic potential of this specific chemical scaffold over a well-established comparator.

Anticancer Breast Cancer Apoptosis

Demonstrated CDK-2 Inhibition with Nanomolar IC50 Values in Breast Cancer Models

A study evaluating 4-aryl-4H-chromene derivatives as CDK-2 inhibitors identified compounds with potent activity in both in silico docking and in vitro assays [1]. While the unsubstituted 4-phenyl-4H-1-benzopyran serves as the core, this data demonstrates the class's potential to achieve nanomolar potency against a validated cancer target, a level of activity not generally observed with other benzopyran isomers like 2H-1-benzopyran.

CDK-2 Inhibitor Targeted Therapy Breast Cancer

Mechanism of Action: Apoptosis Induction via Caspase-3 Activation in Prostate Cancer

The 4-aryl-4H-chromene derivative 5g was shown to induce apoptosis in the PC3 prostate cancer cell line through a specific, quantifiable mechanism: activation of caspase-3 [1]. This provides a clear, mechanistic differentiation from analogs that may exert cytotoxicity through non-specific pathways or target different apoptotic effectors.

Apoptosis Caspase-3 Prostate Cancer

High-Impact Research and Industrial Applications for 4-Phenyl-4H-1-benzopyran (CAS 92496-19-0)


Lead Optimization in Targeted Oncology Drug Discovery Programs

This compound serves as an ideal core scaffold for medicinal chemistry campaigns focused on developing novel anticancer agents, particularly for breast and prostate cancers. The evidence demonstrates that derivatives can achieve sub-micromolar IC50 values against MCF-7 cells (0.2 µM) [1] and exhibit superior potency to curcumin (16 µM vs. 48 µM) [2]. Furthermore, its demonstrated mechanism of action via caspase-3 activation provides a clear pathway for targeted therapy development [3].

Development of CDK-2 and Tubulin Inhibitors for Cancer Chemotherapy

The 4-aryl-4H-chromene class, for which this compound is a parent, has been validated as a source of potent CDK-2 inhibitors with nanomolar activity [1]. This makes it a strategic starting material for synthesizing and screening libraries aimed at cell cycle regulation and microtubule destabilization, two well-established chemotherapeutic strategies.

Synthesis of Dual-Action Antioxidant and Anti-Inflammatory Agents

Derivatives of 4-phenyl-4H-chromene have demonstrated combined antioxidant and anti-inflammatory activities, with structure-activity studies indicating that hydroxyl substitution at the 7-position enhances both properties [2]. This dual-action profile is valuable for developing therapeutics for chronic inflammatory diseases where oxidative stress is a key pathological component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-4H-1-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.